molecular formula C17H15Cl2N5O2 B11311547 3,5-dichloro-4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dichloro-4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11311547
M. Wt: 392.2 g/mol
InChI Key: IGWSGVLYWLNLBG-UHFFFAOYSA-N
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Description

3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, propoxy, and tetrazolyl functional groups. These functional groups contribute to its chemical reactivity and potential utility in different domains.

Preparation Methods

The synthesis of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the dichloro and propoxy groups. The tetrazolyl group is then added through a cyclization reaction involving azide precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazolyl group is known to interact with enzyme active sites, potentially inhibiting or modifying enzyme activity. The dichloro and propoxy groups contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.2 g/mol

IUPAC Name

3,5-dichloro-4-propoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H15Cl2N5O2/c1-2-7-26-16-14(18)8-11(9-15(16)19)17(25)21-12-3-5-13(6-4-12)24-10-20-22-23-24/h3-6,8-10H,2,7H2,1H3,(H,21,25)

InChI Key

IGWSGVLYWLNLBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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